NIBR-0213

Übersicht

Beschreibung

NIBR-0213 ist ein potenter und selektiver Antagonist des Sphingosin-1-Phosphat-Rezeptor-Subtyps 1 (S1P1). Diese Verbindung hat eine signifikante Wirksamkeit bei der Reduzierung der peripheren Blutlymphozytenzahl gezeigt und wurde auf ihre potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen wie Multipler Sklerose untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung spezifischer Reagenzien und Katalysatoren beinhaltet, um die gewünschte Selektivität und Potenz zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Flusschemie und automatisierter Synthese umfassen, um den Produktionsprozess zu optimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NIBR-0213 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NIBR-0213 unterliegt hauptsächlich Reaktionen, die für organische Verbindungen typisch sind, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Reduktion: Diese Reaktion kann verwendet werden, um den Oxidationszustand spezifischer Atome innerhalb des Moleküls zu verändern.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

NIBR-0213 exhibits potent activity as an S1P1 antagonist, which plays a crucial role in regulating lymphocyte trafficking. The compound has demonstrated the ability to induce long-lasting reductions in peripheral blood lymphocyte counts after oral administration. In studies, it has shown comparable therapeutic efficacy to fingolimod (FTY720), a well-established S1P1 agonist used for treating multiple sclerosis, in models of experimental autoimmune encephalomyelitis (EAE) .

Multiple Sclerosis

This compound has been extensively studied for its potential use in treating multiple sclerosis. In EAE models, it demonstrated significant therapeutic effects:

- Dosage and Administration : Administered at doses of 30 mg/kg orally twice daily (BID), this compound effectively reduced disease severity without notable adverse effects .

- Long-term Efficacy : The compound's long pharmacokinetic profile allows for sustained therapeutic effects, making it a promising candidate for chronic conditions like multiple sclerosis .

Other Autoimmune Disorders

Research indicates that this compound may also be beneficial in other autoimmune conditions characterized by dysregulated lymphocyte activity. Its ability to modulate immune responses could extend its application beyond multiple sclerosis to diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Safety and Tolerability

The safety profile of this compound has been assessed in various animal models:

- Tolerability Studies : In rat models, this compound was well tolerated at effective doses, with no significant signs of discomfort or respiratory issues observed during treatment .

- Adverse Effects : While some acute vascular pulmonary leakage was noted at higher doses (300 mg/kg), these effects were transient and resolved within days. Chronic exposure led to moderate pulmonary changes but did not result in severe complications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | EAE Model | Comparable efficacy to fingolimod; significant reduction in disease severity at 30 mg/kg BID. |

| Study 2 | Adjuvant-Induced Arthritis | Well tolerated with no severe adverse effects; mild pulmonary changes observed at higher doses. |

| Study 3 | MRI Monitoring | Demonstrated acute vascular leakage but resolved without lasting damage; supports safety for clinical use. |

Wirkmechanismus

NIBR-0213 exerts its effects by selectively antagonizing the S1P1 receptor. This receptor plays a crucial role in the regulation of lymphocyte egress from lymphoid organs. By blocking S1P1, this compound prevents lymphocytes from entering the bloodstream, thereby reducing inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fingolimod: Ein S1P1-Rezeptoragonist, der zur Behandlung der Multiplen Sklerose eingesetzt wird.

W146: Ein weiterer S1P1-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften.

VPC44116: Ein S1P1-Antagonist, der auf seine Auswirkungen auf die Lymphozytenmigration untersucht wird

Einzigartigkeit von NIBR-0213

This compound ist aufgrund seiner hohen Selektivität und Potenz als S1P1-Antagonist einzigartig. Im Gegensatz zu anderen Verbindungen hat es nach oraler Dosierung langanhaltende Auswirkungen auf den Lymphozytenaustritt gezeigt, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

NIBR-0213 is a novel compound developed as a selective antagonist for the Sphingosine 1-phosphate receptor-1 (S1P1), which plays a crucial role in regulating lymphocyte trafficking and has been identified as a therapeutic target for autoimmune diseases, particularly multiple sclerosis (MS). This article synthesizes findings from various studies to detail the biological activity of this compound, including its pharmacodynamics, efficacy in preclinical models, and potential safety profiles.

This compound functions as a competitive antagonist of the S1P1 receptor, inhibiting its activation by sphingosine 1-phosphate (S1P). This antagonism leads to reduced egress of lymphocytes from lymphoid tissues into the bloodstream, effectively lowering peripheral blood lymphocyte counts. Unlike S1P1 agonists such as Fingolimod (FTY720), which can cause bradycardia due to their action on G protein-coupled inwardly rectifying potassium channels (GIRK) in cardiomyocytes, this compound does not activate these channels, suggesting a potentially improved safety profile regarding heart rate effects .

Experimental Autoimmune Encephalomyelitis (EAE)

This compound has demonstrated significant efficacy in the EAE model, which simulates MS in rodents. Studies show that this compound reduces CNS inflammation and axonal degeneration comparable to FTY720 but at much higher doses (30–60 mg/kg for this compound versus 3 mg/kg for FTY720) due to its different pharmacokinetic properties .

Table 1: Comparison of Efficacy in EAE Model

| Compound | Dose (mg/kg) | Outcome |

|---|---|---|

| This compound | 30-60 | Significant suppression of CNS inflammation |

| FTY720 | 3 | Similar suppression of CNS inflammation |

Adjuvant-Induced Arthritis (AiA)

In studies involving adjuvant-induced arthritis, this compound was administered at an oral dose of 30 mg/kg twice daily. The compound was well-tolerated and showed comparable therapeutic efficacy to FTY720. However, it also induced dose-dependent acute vascular pulmonary leakage and pleural effusion, which resolved within a few days .

Table 2: Summary of Findings in AiA Model

| Parameter | This compound (30 mg/kg) | FTY720 (Comparison) |

|---|---|---|

| Tolerability | Good | Good |

| Acute pulmonary leakage | Present | Not reported |

| Duration of effects | Short-term resolution | Varies |

Safety Profile

While this compound shows promise as an S1P1 antagonist, it is not without potential adverse effects. Studies indicate that while it does not induce bradycardia, it can cause increased pulmonary vascular leakage and mild depression of lung function at higher doses. MRI monitoring revealed changes such as alveolar wall thickening and macrophage accumulation after prolonged exposure .

Table 3: Safety Observations

| Effect | Observed with this compound |

|---|---|

| Bradycardia | No |

| Pulmonary vascular leakage | Yes |

| Lung function impairment | Yes |

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of NIBR-0213 in modulating vascular permeability?

this compound acts as a competitive antagonist of the S1PR1 receptor, which regulates endothelial barrier integrity. Methodologically, this mechanism was established using in vitro human umbilical vein endothelial cells (HUVECs) treated with this compound, followed by western blotting to detect VE-cadherin shedding. In vivo validation involved measuring Evans blue leakage in murine lung tissue post-administration, confirming dose-dependent vascular hyperpermeability .

Q. Which experimental models are most appropriate for studying this compound's effects on endothelial barrier function?

- In vitro : HUVECs treated with this compound (1 μM) and analyzed via Electric Cell-Substrate Impedance Sensing (ECIS) to quantify endothelial resistance .

- In vivo : Murine models administered this compound (0.01–10 mg/kg, p.o.) to assess pleural effusion volume and vascular leakage, with dose-response curves and error bars to evaluate variability .

Q. How should researchers validate the specificity of this compound in S1PR1 antagonism studies?

Use co-treatment with pan-metalloproteinase inhibitors (e.g., marimastat) to isolate S1PR1-mediated effects from protease-dependent pathways. Include control groups with selective S1PR1 agonists/antagonists to confirm target engagement .

Advanced Research Questions

Q. How can contradictory findings on this compound's dose-dependent effects (e.g., pleural effusion vs. barrier stabilization) be resolved?

- Experimental Design : Compare studies using identical dosage ranges (e.g., 0.01–10 mg/kg) and administration routes (oral vs. intravenous).

- Data Analysis : Apply dose-response meta-analysis to identify inflection points where effects shift from protective to pathological. For example, low doses may stabilize VE-cadherin, while higher doses disrupt barrier function via off-target metalloproteinase activation .

Q. What methodologies optimize the detection of VE-cadherin cleavage in this compound-treated endothelial cells?

- Western Blotting : Use antibodies targeting the extracellular domain of VE-cadherin. Collect samples at multiple time points (30–180 min post-treatment) to capture dynamic shedding .

- Fluorometric Assays : Quantify soluble VE-cadherin fragments in bronchoalveolar lavage fluid (BALF) from murine models to correlate in vitro and in vivo findings .

Q. How can researchers integrate this compound's effects with existing literature on S1PR1 signaling in inflammatory diseases?

- Systematic Review : Map this compound’s role across pathologies (e.g., arthritis, acute lung injury) using PRISMA guidelines. Highlight mechanistic overlaps, such as S1PR1’s suppression of neutrophil-dependent vascular leakage .

- Contradiction Analysis : Apply the "principal contradiction" framework to prioritize hypotheses. For example, determine whether this compound’s barrier-disrupting effects in pleural effusion models outweigh its anti-inflammatory benefits in arthritis .

Q. What statistical approaches address variability in this compound's experimental outcomes (e.g., pleural effusion volume)?

- Error Bar Interpretation : Use coefficient of variation (CV) to distinguish biological variability from technical noise in dose-response studies .

- Multivariate Regression : Model confounding variables (e.g., animal weight, administration timing) to isolate this compound-specific effects .

Q. Methodological Guidelines

- Data Reproducibility : Follow Beilstein Journal protocols for detailing experimental methods (e.g., compound preparation, purity validation) to enable replication .

- Ethical Reporting : Disclose neutrophil depletion protocols in animal studies to clarify this compound’s cell-type-specific actions .

- Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses, ensuring alignment with S1PR1 signaling knowledge gaps .

Eigenschaften

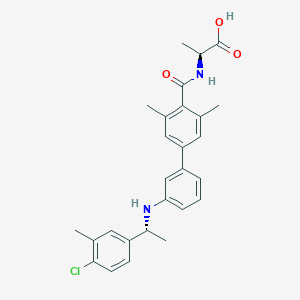

IUPAC Name |

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUARFFBDLROH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

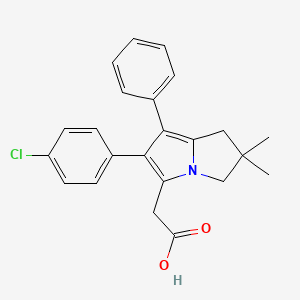

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.